molecular formula C23H22N4O5S B2895017 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 899735-21-8

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Cat. No. B2895017
CAS RN: 899735-21-8
M. Wt: 466.51
InChI Key: KBXAJEQWFAJOCI-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C23H22N4O5S and its molecular weight is 466.51. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Oxadiazole derivatives, including those similar to the specified compound, are frequently synthesized and characterized for their unique structural properties. Studies often involve the detailed synthesis of oxadiazole and related derivatives, followed by characterization through spectral studies (IR, NMR) and X-ray diffraction methods. These compounds often exhibit interesting crystal structures stabilized by hydrogen bonding and π...π interactions, contributing to their potential as pharmacophores or materials with specific physical properties (Karanth et al., 2019).

Biological Activities

Oxadiazole derivatives have been studied for their potential biological activities, including antibacterial and antioxidant activities. Some compounds show promising activity against specific bacterial strains and possess potent antioxidant properties. These activities are typically evaluated through in vitro studies, highlighting the therapeutic potential of oxadiazole derivatives in developing new pharmaceutical agents (Karanth et al., 2019).

Anticancer Evaluation

The design and synthesis of oxadiazole-containing compounds for anticancer evaluation represent another critical area of research. These compounds are tested against various cancer cell lines to assess their cytotoxicity and potential as anticancer agents. Some derivatives exhibit moderate to excellent anticancer activity, underscoring the importance of structural modifications in enhancing biological efficacy (Ravinaik et al., 2021).

Antiplasmodial Activities

Research into oxadiazole derivatives extends to the evaluation of antiplasmodial activities against strains of Plasmodium falciparum, the causative agent of malaria. The activity of these compounds is influenced by the nature of the acyl moiety, and some benzamides with specific substituents show promising activity against both sensitive and resistant strains of the parasite (Hermann et al., 2021).

Material Science Applications

Beyond biological activities, oxadiazole derivatives find applications in material science, particularly in the synthesis of polymers and materials with specific optical or thermal properties. Some derivatives form part of aromatic polyamides with potential applications in thin films and other materials showcasing good thermal stability and specific physical characteristics (Sava et al., 2003).

properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-15-6-11-20(16(2)13-15)22-25-26-23(32-22)24-21(28)17-7-9-19(10-8-17)33(29,30)27(3)14-18-5-4-12-31-18/h4-13H,14H2,1-3H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXAJEQWFAJOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

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